

Application Note: A Detailed Protocol for the Chemical Synthesis of 1-Deoxysphinganine

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Compound of Interest

Compound Name: **1-Deoxysphingosine**

Cat. No.: **B1256055**

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Audience: Researchers, scientists, and drug development professionals.

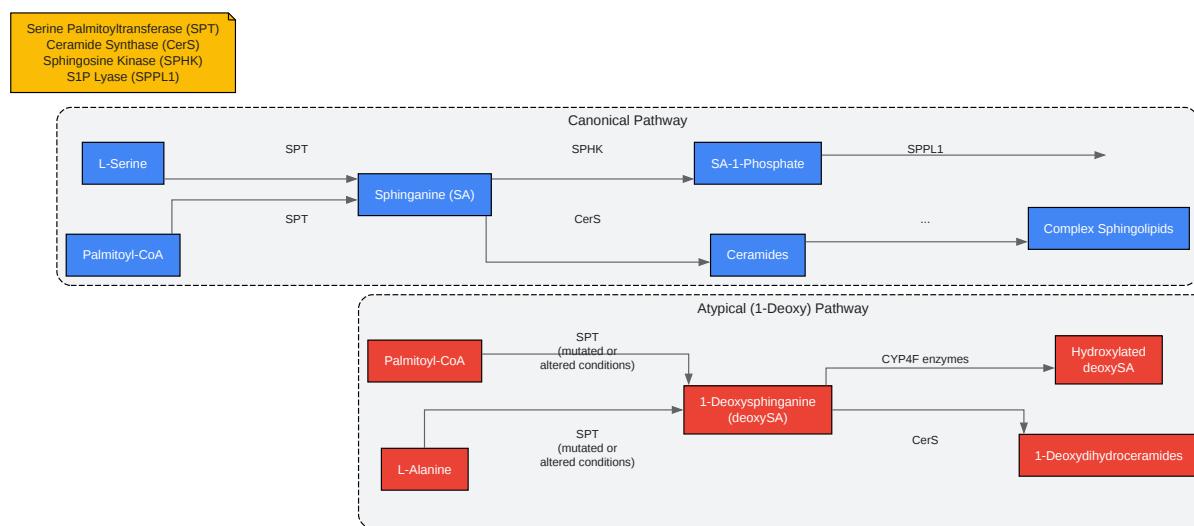
Introduction

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids that lack the C1 hydroxyl group characteristic of canonical sphingolipids like sphinganine and sphingosine.^{[1][2]} In canonical biosynthesis, the enzyme serine palmitoyltransferase (SPT) condenses L-serine and palmitoyl-CoA.^[3] However, under certain pathological conditions, such as in the inherited neuropathy HSAN1 or in type 2 diabetes, SPT can utilize L-alanine instead of L-serine, leading to the formation of 1-deoxysphinganine (m18:0).^{[1][2][3][4][5]} Because they lack the C1-OH group, deoxySLs cannot be degraded by the canonical catabolic pathway and are not substrates for phosphorylation to form signaling molecules like sphingosine-1-phosphate.^{[2][5]} ^[6] Their accumulation is cytotoxic, particularly to neurons and pancreatic β -cells, inducing mitochondrial dysfunction and endoplasmic reticulum stress.^{[1][4][6]}

The availability of pure 1-deoxysphinganine through chemical synthesis is essential for studying its pathological mechanisms and for developing potential therapeutic interventions. This document provides a detailed protocol for the chemical synthesis of 1-deoxysphinganine, based on a stereoselective approach involving a Grignard reaction.

Biological Context: Biosynthesis and Metabolism of 1-Deoxysphingolipids

The diagram below illustrates the biosynthetic pathway of both canonical and atypical 1-deoxysphingolipids. While canonical sphingolipids are further metabolized into complex lipids or degraded, 1-deoxysphingolipids accumulate as "dead-end" metabolites.[3][6] Recent studies have shown that they can be hydroxylated by cytochrome P450 enzymes (CYP4F subfamily), representing a potential detoxification pathway.[6][7]



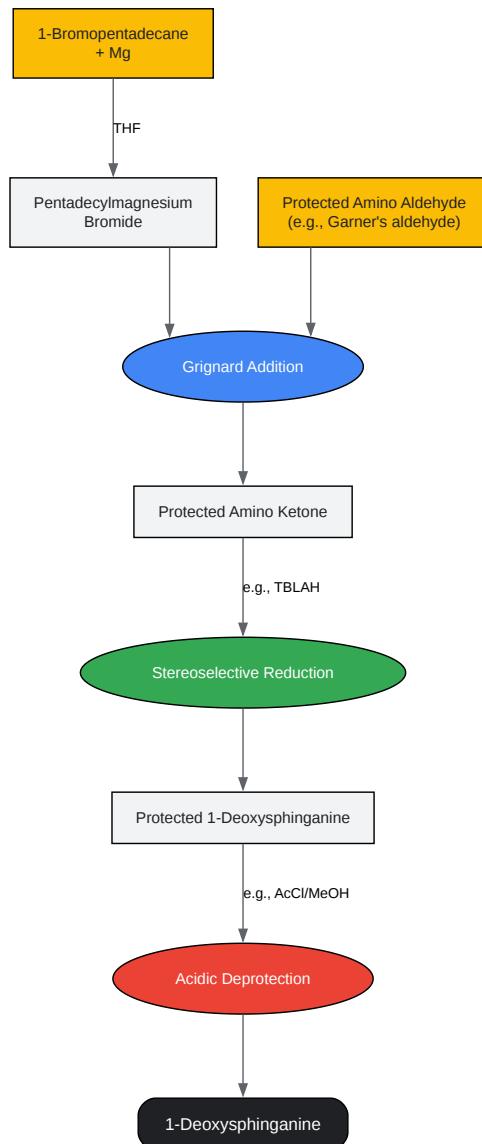
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Caption: Biosynthesis of canonical and atypical 1-deoxysphingolipids.

Chemical Synthesis Protocol for 1-Deoxysphinganine

This protocol outlines a multi-step synthesis to produce 1-deoxysphinganine. The key steps involve the formation of a Grignard reagent from 1-bromopentadecane, its subsequent addition to a protected amino aldehyde, stereoselective reduction of the resulting ketone, and final deprotection.

Synthetic Workflow Overview



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